Cas no 2770529-08-1 ((9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate)

(9H-Fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate is a specialized carbamate derivative featuring both fluorenylmethyl (Fmoc) and ethynylpyridinyl functional groups. The Fmoc moiety provides selective protection for amines, commonly utilized in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. The ethynyl group enables click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation or polymer modification. The methylpyridine scaffold enhances solubility and reactivity in organic transformations. This compound is particularly valuable in medicinal chemistry and materials science for constructing complex molecular architectures with precise functionalization. Its dual reactivity makes it a versatile intermediate for targeted synthesis.
(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate structure
2770529-08-1 structure
商品名:(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate
CAS番号:2770529-08-1
MF:C23H18N2O2
メガワット:354.401225566864
CID:6450611
PubChem ID:165994859

(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-37396722
    • 2770529-08-1
    • (9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate
    • インチ: 1S/C23H18N2O2/c1-3-16-12-17(13-24-15(16)2)25-23(26)27-14-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h1,4-13,22H,14H2,2H3,(H,25,26)
    • InChIKey: UFXFUSAARBUFAD-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=NC(C)=C(C#C)C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 354.136827821g/mol
  • どういたいしつりょう: 354.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 560
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 51.2Ų

(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37396722-0.25g
(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate
2770529-08-1
0.25g
$1577.0 2023-07-06
Enamine
EN300-37396722-0.05g
(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate
2770529-08-1
0.05g
$1440.0 2023-07-06
Enamine
EN300-37396722-5.0g
(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate
2770529-08-1
5.0g
$4972.0 2023-07-06
Enamine
EN300-37396722-1.0g
(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate
2770529-08-1
1.0g
$1714.0 2023-07-06
Enamine
EN300-37396722-0.5g
(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate
2770529-08-1
0.5g
$1646.0 2023-07-06
Enamine
EN300-37396722-2.5g
(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate
2770529-08-1
2.5g
$3362.0 2023-07-06
Enamine
EN300-37396722-10.0g
(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate
2770529-08-1
10.0g
$7373.0 2023-07-06
Enamine
EN300-37396722-0.1g
(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate
2770529-08-1
0.1g
$1508.0 2023-07-06

(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate 関連文献

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(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamateに関する追加情報

Introduction to (9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate (CAS No. 2770529-08-1)

Compound with the chemical name (9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate and a CAS number of 2770529-08-1 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry and drug development. The molecular structure, characterized by a fused fluorene ring system and a pyridine moiety, suggests promising interactions with biological targets, making it a valuable candidate for further investigation.

The< strong>fluorene moiety is well-known for its stability and rigidity, which can enhance the binding affinity of a molecule to its target. In contrast, the< strong>5-ethynyl-6-methylpyridine group introduces additional functional diversity, enabling various chemical modifications that can fine-tune the pharmacological properties of the compound. This combination of structural elements has been explored in the development of novel therapeutic agents, particularly in the realm of oncology and central nervous system (CNS) disorders.

Recent studies have highlighted the importance of< strong>heterocyclic compounds in drug design. The< strong>N-(5-ethynyl-6-methylpyridin-3-yl)carbamate moiety, in particular, has shown potential in modulating enzyme activity and receptor binding. For instance, derivatives of this scaffold have been investigated for their ability to inhibit kinases and other enzymes involved in cancer progression. The ethynyl group further enhances the compound's reactivity, allowing for post-synthetic modifications that can improve solubility, bioavailability, and metabolic stability.

In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of< strong>(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate make it an ideal candidate for these approaches. By leveraging molecular docking studies and virtual screening, researchers can predict binding interactions with target proteins and assess the compound's potential efficacy. These computational methods have accelerated the discovery process and reduced the time required to bring new drugs to market.

The synthesis of< strong>(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yl)carbamate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only enhance synthetic efficiency but also allow for the introduction of diverse functional groups, further expanding the compound's pharmacological potential.

The pharmacological profile of< strong>(9H-fluoren-9-yl)methyl N-(5-ethynyl-6-methylpyridin-3-yI)carbamate has been evaluated through both in vitro and in vivo studies. Initial findings suggest that this compound exhibits significant activity against various disease models. For example, preclinical trials have demonstrated its effectiveness in inhibiting tumor growth by modulating key signaling pathways involved in cancer progression. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for treating CNS disorders.

The< strong>molecular diversity introduced by the< strong>5-ethynyl group allows for further derivatization, enabling researchers to explore new chemical space and identify additional therapeutic applications. Functional groups such as halogens or amides can be introduced at strategic positions within the molecule to enhance binding affinity or improve pharmacokinetic properties. This flexibility makes< strong>(9H-fluoren-l9-yI)methyl N-(5-etIyI-I6-methylpyridin-l3-yI)carbamate a versatile scaffold for developing novel drug candidates.

In conclusion,< strong>(9H-fluoren-l9-yI)methyl N-(5-etIyI-I6-methylpyridin-l3-yI)carbamate (CAS No. 2770529-o8-l) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and demonstrated biological activity make it an attractive candidate for further investigation into new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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